Pizuglanstat Pizuglanstat Pizuglanstat is a hematopoietic prostaglandin synthase inhibitor.
Brand Name: Vulcanchem
CAS No.: 1244967-98-3
VCID: VC0539822
InChI: InChI=1S/C27H36N6O4/c1-29-10-2-3-24(29)26(35)31-13-15-33(16-14-31)27(36)28-22-4-6-23(7-5-22)30-11-8-21(9-12-30)25(34)32-17-19-37-20-18-32/h2-7,10,21H,8-9,11-20H2,1H3,(H,28,36)
SMILES: Array
Molecular Formula: C27H36N6O4
Molecular Weight: 508.6 g/mol

Pizuglanstat

CAS No.: 1244967-98-3

Cat. No.: VC0539822

Molecular Formula: C27H36N6O4

Molecular Weight: 508.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Pizuglanstat - 1244967-98-3

Specification

CAS No. 1244967-98-3
Molecular Formula C27H36N6O4
Molecular Weight 508.6 g/mol
IUPAC Name 4-(1-methylpyrrole-2-carbonyl)-N-[4-[4-(morpholine-4-carbonyl)piperidin-1-yl]phenyl]piperazine-1-carboxamide
Standard InChI InChI=1S/C27H36N6O4/c1-29-10-2-3-24(29)26(35)31-13-15-33(16-14-31)27(36)28-22-4-6-23(7-5-22)30-11-8-21(9-12-30)25(34)32-17-19-37-20-18-32/h2-7,10,21H,8-9,11-20H2,1H3,(H,28,36)
Standard InChI Key ZNFJGCDCPYTEKF-UHFFFAOYSA-N
Canonical SMILES CN1C=CC=C1C(=O)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)N4CCC(CC4)C(=O)N5CCOCC5
Appearance Solid powder

Introduction

Chemical and Pharmacological Profile of Pizuglanstat

Structural and Physicochemical Characteristics

Pizuglanstat, also designated as TAS-205 free base, has the molecular formula C27H36N6O4\text{C}_{27}\text{H}_{36}\text{N}_{6}\text{O}_{4} and a molecular weight of 508.61 g/mol . Its structure features a piperazine core linked to a morpholinylcarbonyl-piperidinylphenyl group, optimized for H-PGDS binding. Key physicochemical properties include:

PropertyValue
Solubility in DMSO12.5 mg/mL (24.58 mM)
Storage Conditions-20°C (powder); -80°C (solution)
Half-life in Plasma7.7 hours (geometric mean)
Major MetaboliteSulfate conjugate of hydroxyl derivative

Table 1: Key physicochemical and pharmacokinetic properties of pizuglanstat .

The compound exhibits stability in powder form for up to three years at -20°C, while solutions retain integrity for six months at -80°C or one month at -20°C . Its rapid absorption (time to maximal plasma concentration [Tmax]: 0.5 hours) and fecal-dominated excretion (66.1% of administered dose) underscore favorable pharmacokinetic handling .

Mechanism of Action and Preclinical Efficacy

Inhibition of Hematopoietic Prostaglandin D Synthase

H-PGDS catalyzes the conversion of prostaglandin H2 to prostaglandin D2 (PGD2), a lipid mediator implicated in chronic inflammation and fibrosis. In DMD, excessive PGD2 signaling exacerbates muscle necrosis and replacement by adipose/connective tissue . Pizuglanstat binds competitively to H-PGDS, reducing PGD2 levels and downstream pro-inflammatory cytokine release . Preclinical models demonstrate that H-PGDS inhibition attenuates muscular degeneration, preserving diaphragm and cardiac function in dystrophin-deficient mice .

PROTAC Derivatives and Structural Insights

Recent efforts have leveraged pizuglanstat’s scaffold to develop H-PGDS-targeting PROTACs. PROTAC-5, a cereblon (CRBN)-recruiting molecule incorporating pizuglanstat’s pharmacophore, exhibited metabolic stability comparable to the parent compound but showed limited membrane permeability (PAMPA assay) . These hybrid molecules aim to enhance H-PGDS degradation via ubiquitin-proteasome pathways, though optimization of blood-brain barrier penetration remains a challenge .

Clinical Development for Duchenne Muscular Dystrophy

Phase 1 Mass Balance Study (NCT04825431)

A pivotal single-dose study in six healthy males (400 mg [14C]-pizuglanstat) characterized its absorption and excretion profile :

  • Plasma Pharmacokinetics: Median Tmax = 0.5 hours; geometric mean half-life = 7.7 hours.

  • Excretion: 66.1% fecal vs. 32.2% urinary excretion over 168 hours.

  • Metabolites: Unchanged parent compound predominated in plasma (82.3%), urine (74.5%), and feces (88.6%); sulfate conjugates represented the primary metabolite .

Two participants (33.3%) developed nonsevere urticaria, resolving with antihistamines . No clinically significant hepatic, renal, or cardiovascular adverse events were observed.

Comparative Pharmacokinetics and Drug-Drug Interactions

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